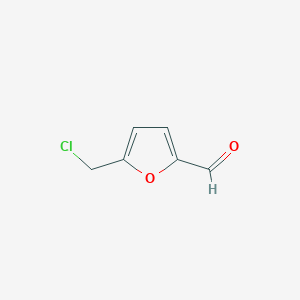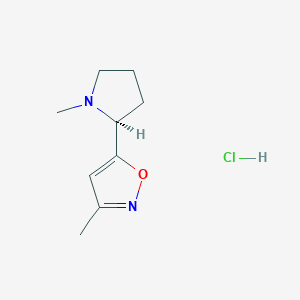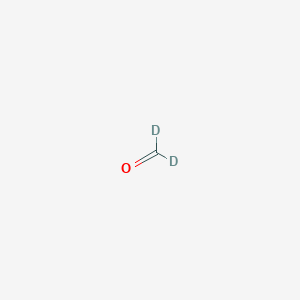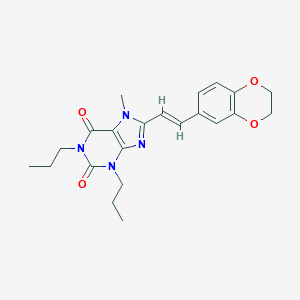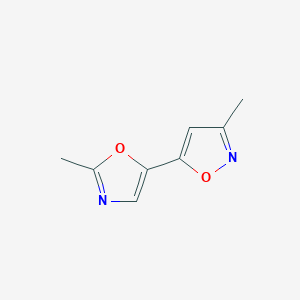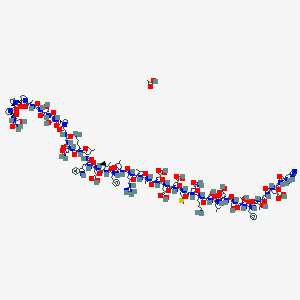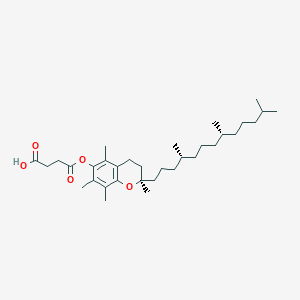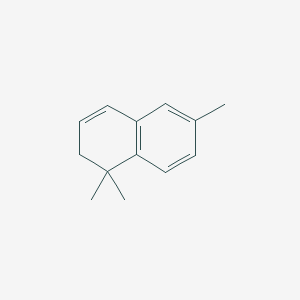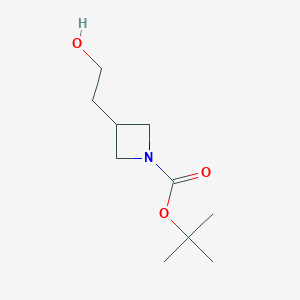![molecular formula C10H12 B124427 5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene CAS No. 149440-54-0](/img/structure/B124427.png)
5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene, commonly known as PBH, is a bicyclic compound that has attracted attention in the field of chemistry due to its unique structure and potential applications. PBH is a highly strained molecule with a triple bond and a bridged ring system, which makes it a challenging compound to synthesize. However, its unique structure also makes it a promising candidate for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
PBH has several potential scientific research applications due to its unique structure. One of the most promising applications is in the field of organic electronics. PBH has been shown to have excellent charge transport properties, making it a promising candidate for use in organic electronic devices such as solar cells and light-emitting diodes.
Wirkmechanismus
The mechanism of action of PBH is not well understood. However, it is believed that PBH interacts with biological systems by binding to proteins and enzymes. This interaction may lead to changes in the activity of these proteins and enzymes, which can have biochemical and physiological effects.
Biochemische Und Physiologische Effekte
PBH has been shown to have several biochemical and physiological effects. In one study, PBH was found to inhibit the activity of a specific enzyme called acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in acetylcholine levels, which can have various physiological effects such as improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
PBH has several advantages and limitations for lab experiments. One of the advantages is its unique structure, which makes it a promising candidate for various scientific research applications. However, its highly strained structure also makes it a challenging compound to synthesize, which can limit its use in some experiments. Additionally, PBH is a relatively new compound, and its mechanism of action and potential side effects are not well understood, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on PBH. One direction is to further investigate its potential applications in organic electronics. Another direction is to study its mechanism of action and potential side effects in more detail. Additionally, PBH could be used as a starting material to synthesize other novel compounds with unique structures and potential applications. Overall, PBH is a promising compound with several potential scientific research applications, and further research is needed to fully understand its properties and potential.
Synthesemethoden
PBH is a challenging compound to synthesize due to its highly strained structure. However, several methods have been developed to synthesize PBH. One of the most common methods is the Diels-Alder reaction of cyclopentadiene and acetylene. This method involves the reaction of cyclopentadiene with acetylene in the presence of a catalyst, which leads to the formation of PBH. Another method involves the reaction of cyclopentadiene with propargyl chloride in the presence of a base, which also leads to the formation of PBH.
Eigenschaften
CAS-Nummer |
149440-54-0 |
|---|---|
Produktname |
5-Prop-1-ynylbicyclo[2.2.1]hept-2-ene |
Molekularformel |
C10H12 |
Molekulargewicht |
132.2 g/mol |
IUPAC-Name |
5-prop-1-ynylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H12/c1-2-3-9-6-8-4-5-10(9)7-8/h4-5,8-10H,6-7H2,1H3 |
InChI-Schlüssel |
VXWHUQYJOJUPIJ-UHFFFAOYSA-N |
SMILES |
CC#CC1CC2CC1C=C2 |
Kanonische SMILES |
CC#CC1CC2CC1C=C2 |
Synonyme |
Bicyclo[2.2.1]hept-2-ene, 5-(1-propynyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B124345.png)
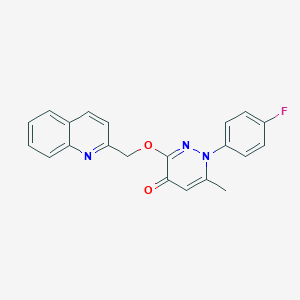
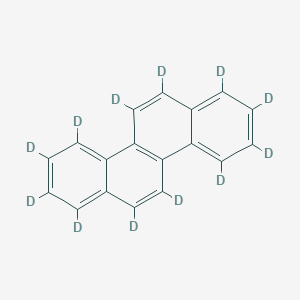

![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)
